molecular formula C11H12BrNO B060967 3-(5-bromo-1H-indol-3-yl)propan-1-ol CAS No. 165250-34-0

3-(5-bromo-1H-indol-3-yl)propan-1-ol

Cat. No.: B060967
CAS No.: 165250-34-0
M. Wt: 254.12 g/mol
InChI Key: VKGAKHODTYGPGR-UHFFFAOYSA-N
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Description

3-(5-bromo-1H-indol-3-yl)propan-1-ol is an organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position and a propanol group at the 3-position of the indole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Indole: : The synthesis begins with the bromination of indole to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid or chloroform.

  • Friedel-Crafts Alkylation: : The brominated indole undergoes Friedel-Crafts alkylation with propanal in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to form 3-(5-bromo-1H-indol-3-yl)propanal.

  • Reduction: : The final step involves the reduction of the aldehyde group to an alcohol using a reducing agent like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 3-(5-bromo-1H-indol-3-yl)propan-1-ol.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The alcohol group in 3-(5-bromo-1H-indol-3-yl)propan-1-ol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

  • Reduction: : The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: : The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides under suitable conditions, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: 3-(5-bromo-1H-indol-3-yl)propanal

    Reduction: 3-(1H-indol-3-yl)propan-1-ol

    Substitution: Various substituted indole derivatives

Scientific Research Applications

Chemistry

3-(5-bromo-1H-indol-3-yl)propan-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of a variety of indole derivatives, which are valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Medicine

The compound’s structure makes it a candidate for drug development. Indole derivatives have been explored for their therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders .

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism by which 3-(5-bromo-1H-indol-3-yl)propan-1-ol exerts its effects depends on its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and the propanol group can further influence the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-3-yl)propan-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-bromo-1H-indole: Lacks the propanol group, limiting its applications in synthesis and biological studies.

    3-(5-chloro-1H-indol-3-yl)propan-1-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

Uniqueness

3-(5-bromo-1H-indol-3-yl)propan-1-ol stands out due to the presence of both the bromine atom and the propanol group. This combination enhances its reactivity and allows for the synthesis of a broader range of derivatives. Its unique structure also contributes to its potential in various scientific and industrial applications.

Properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-9-3-4-11-10(6-9)8(7-13-11)2-1-5-14/h3-4,6-7,13-14H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGAKHODTYGPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A modification of a procedure reported by Grandberg (Chem. Abstr. 1973, 79,918895) was used. Thus, to a suspension of 4-bromophenylhydrazine hydrochloride (56.0 g, 0.25 mol) in 200 mL of 2-methoxyethanol was added 3,4-dihydro-2H-pyran (25.5 mL, 0.28 mol) over ca. 5 min and the resulting mixture was heated to reflux under Ar for 3.5 h. The cooled reaction mixture was evaporated and the residual oil was poured into 500 mL of cold water. The aqueous mixture was extracted with ether (2×250 mL) and the ethereal extract was washed with H2O (250 mL), 1N HCl (2×250 mL) and brine (250 mL). The organic phase was then dried (Na2SO4) and evaporated to give a dark orange-brown oil. This oil was purified on a 10×15 cm SiO2 pad (elution with CH2Cl2 then CH2Cl2 -ethyl acetate, 1:1) to give the title compound (43.7 g, 69%) as a viscous orange-brown oil: IR (neat) 3570, 3430, 3300 (br), 1460 cm-1 ; 1H NMR (CDCl3, 200 MHz) δ 0.11 (br s, 1H), 7.73 (d, J=1.8 Hz, 1H), 7.30-7.18 (m, 2H), 6.97 (s, 1H), 3.72 (t, J=6.4 Hz, 2H), 2.80 (t, J=7.5 Hz, 2H), 2.03-1.89 (m, 2H), 1.68 (br s, 1H).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.5 mL
Type
reactant
Reaction Step Two
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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